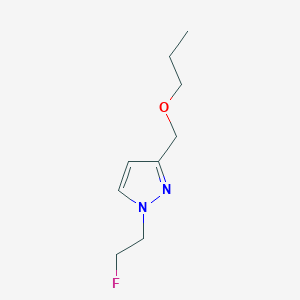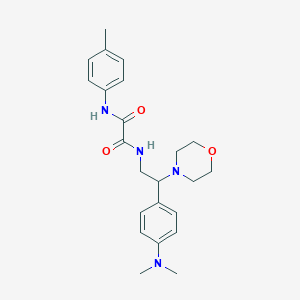![molecular formula C24H24N4O3S B3013294 4-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-(2-methylbenzo[d]thiazol-5-yl)butanamide CAS No. 1251546-54-9](/img/structure/B3013294.png)
4-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-(2-methylbenzo[d]thiazol-5-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 4-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-(2-methylbenzo[d]thiazol-5-yl)butanamide is a heterocyclic compound that appears to be designed for biological activity, given the presence of multiple heterocyclic rings and functional groups that are often associated with pharmacological properties. While the provided papers do not directly discuss this compound, they do provide insight into the synthesis and biological evaluation of structurally related heterocyclic compounds, which can be used to infer potential synthetic routes and biological activities for the compound .
Synthesis Analysis
The synthesis of related heterocyclic compounds involves multi-step processes that typically start with the formation of intermediates such as esters, hydrazides, and thiols, followed by further reactions to build the desired heterocyclic framework. For example, the synthesis of N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives involves converting organic acids into esters, then hydrazides, and finally 1,3,4-oxadiazol-2-thiols before reacting with a bromobutanamide to form the target compounds . A similar approach could be hypothesized for the synthesis of 4-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-(2-methylbenzo[d]thiazol-5-yl)butanamide, with appropriate precursors and reaction conditions tailored to the specific functional groups and heterocycles present in the compound.
Molecular Structure Analysis
The molecular structure of heterocyclic compounds is crucial for their biological activity. The presence of multiple rings, such as pyrimidinyl and thiazolyl groups, suggests a complex molecular architecture that could interact with various biological targets. The structure elucidation of synthesized compounds is typically performed using techniques such as 1H-NMR, IR, and mass spectrometry . These methods would be essential to confirm the structure of 4-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-(2-methylbenzo[d]thiazol-5-yl)butanamide and to ensure the correct synthesis.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of heterocyclic compounds often require specific conditions and reagents. For instance, the use of N,N-dimethylformamide (DMF) and sodium hydride (NaH) is mentioned in the synthesis of oxadiazolylthio butanamide derivatives . Additionally, microwave-accelerated synthesis is used for the preparation of N-arylbenzo[b]thieno[3,2-d]pyrimidin-4-amine analogues . These methods could potentially be adapted for the synthesis of the compound , considering the similarities in the heterocyclic structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of heterocyclic compounds are influenced by their molecular structure. While the papers provided do not directly discuss the properties of 4-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-(2-methylbenzo[d]thiazol-5-yl)butanamide, they do mention the biological activities of related compounds. For example, the oxadiazolylthio butanamide derivatives show moderate activity against the lipoxygenase enzyme , and the benzo[b]thieno[3,2-d]pyrimidin-4-amine analogues are promising as dual inhibitors of CLK1 and DYRK1A kinases . These activities suggest that the compound may also exhibit biological activity, which would be dependent on its physical and chemical properties.
Aplicaciones Científicas De Investigación
Optoelectronic Materials
Functionalized quinazolines and pyrimidines, including compounds like 4-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-(2-methylbenzo[d]thiazol-5-yl)butanamide, have been extensively researched for their application in optoelectronic materials. These compounds have shown promising results in the development of electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. Their incorporation into π-extended conjugated systems has been particularly valuable for creating novel optoelectronic materials, offering significant potential in fabricating materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. Additionally, they have applications in nonlinear optical materials and colorimetric pH sensors. The stability and photophysical properties of these compounds make them suitable for various optoelectronic applications, indicating a significant role in the future of technology and materials science (Lipunova et al., 2018).
Molecular Biology and Biochemistry
Compounds with a pyrimidine structure, similar to 4-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-(2-methylbenzo[d]thiazol-5-yl)butanamide, have been extensively used in molecular biology and biochemistry. For instance, Hoechst 33258 is a synthetic dye known for its strong binding to the minor groove of double-stranded B-DNA, with specificity for AT-rich sequences. This compound and its analogues are crucial in various applications, including fluorescent DNA staining, chromosome and nuclear staining, analysis of nuclear DNA content values via flow cytometry, and analysis of plant chromosomes. They also find uses as radioprotectors and topoisomerase inhibitors. The ability of these compounds to bind to DNA makes them valuable tools in the study of DNA structure and function, and in the development of therapeutic agents targeting specific DNA sequences (Issar & Kakkar, 2013).
Propiedades
IUPAC Name |
4-[4-(4-ethoxyphenyl)-6-oxopyrimidin-1-yl]-N-(2-methyl-1,3-benzothiazol-5-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3S/c1-3-31-19-9-6-17(7-10-19)20-14-24(30)28(15-25-20)12-4-5-23(29)27-18-8-11-22-21(13-18)26-16(2)32-22/h6-11,13-15H,3-5,12H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEMYYDTZYUVUFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CCCC(=O)NC3=CC4=C(C=C3)SC(=N4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-(2-methylbenzo[d]thiazol-5-yl)butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(((1R,5S)-3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzonitrile](/img/structure/B3013217.png)


![2-{(E)-[(2,4-dimethoxyphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B3013221.png)

![N-(4-(dimethylamino)phenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B3013223.png)
![7-[(4-fluorobenzyl)amino]-2-(4-methylphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B3013225.png)
![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea](/img/structure/B3013228.png)
![N1-(4-methoxybenzyl)-N2-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B3013232.png)

![4-[(2-Chlorophenoxy)methyl]-5-methylfuran-2-carboxylic acid](/img/structure/B3013234.png)